1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9F2NO4 It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)aniline with a nitrating agent to introduce the nitro group, followed by a Friedel-Crafts acylation reaction with acetyl chloride to form the propan-2-one moiety. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines.
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one can be compared with similar compounds such as:
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Phenylacetone: Although structurally different, phenylacetone shares some synthetic routes and chemical properties with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F2NO4 |
---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO4/c1-6(14)5-7-8(13(15)16)3-2-4-9(7)17-10(11)12/h2-4,10H,5H2,1H3 |
InChI Key |
VKWFPSHUWLAYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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